molecular formula C5H4ClNOS B13559210 Chloromethyl 5-thiazolyl ketone

Chloromethyl 5-thiazolyl ketone

Cat. No.: B13559210
M. Wt: 161.61 g/mol
InChI Key: KTKBLMSMVLOTAK-UHFFFAOYSA-N
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Description

Chloromethyl 5-thiazolyl ketone is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 5-thiazolyl ketone can be synthesized through the reaction of 1,3-dichloroacetone with amidinothioureas. The reaction typically involves equimolar amounts of these reactants, leading to the formation of (2-amino-5-thiazolyl) chloromethyl ketones in yields ranging from 20% to 40% . The presence of excess amidinothiourea in the reaction mixture can lead to the formation of bis thiazolyl ketones .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials such as 1,3-dichloroacetone and amidinothioureas. The reaction conditions are optimized to maximize yield and purity, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 5-thiazolyl ketone undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.

    Oxidizing Agents: Agents like hydrogen peroxide and potassium permanganate are used for oxidation reactions.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Chloromethyl 5-thiazolyl ketone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of chloromethyl 5-thiazolyl ketone involves its ability to interact with biological macromolecules through covalent bonding. The chloromethyl group can react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various molecular targets and pathways, making the compound useful in the study of enzyme mechanisms and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloromethyl 5-thiazolyl ketone is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the chloromethyl group allows for selective substitution reactions, while the ketone group provides additional sites for chemical modification. This combination of features makes this compound a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C5H4ClNOS

Molecular Weight

161.61 g/mol

IUPAC Name

2-chloro-1-(1,3-thiazol-5-yl)ethanone

InChI

InChI=1S/C5H4ClNOS/c6-1-4(8)5-2-7-3-9-5/h2-3H,1H2

InChI Key

KTKBLMSMVLOTAK-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)C(=O)CCl

Origin of Product

United States

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